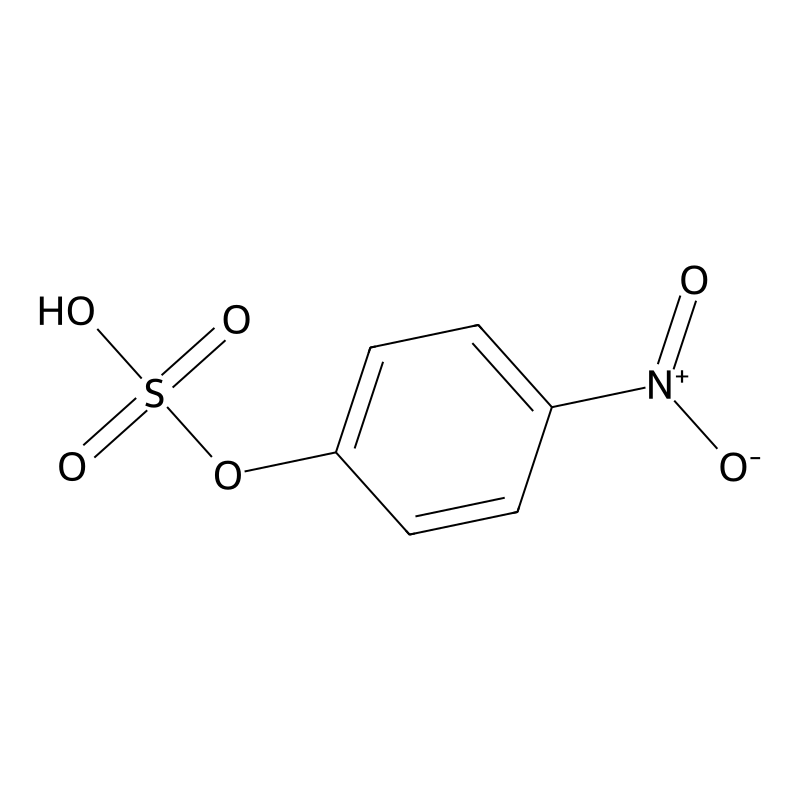

4-Nitrophenyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Nitrophenyl sulfate is an organic compound with the chemical formula and is classified as an aryl sulfate. It is specifically the mono 4-nitrophenyl ester of sulfuric acid, also known as p-nitrophenyl sulfate. This compound appears as a yellow crystalline solid and is primarily recognized for its role as a minor metabolic byproduct of parathion metabolism, a widely used organophosphate pesticide. The compound is excreted in urine and has been studied for its potential biological activities and environmental impacts .

The compound can also participate in enzymatic reactions, particularly those catalyzed by arylsulfatases, which cleave the sulfate group to release 4-nitrophenol. This reaction is utilized in biochemical assays to measure enzyme activity .

As a metabolite of parathion, 4-nitrophenyl sulfate has been implicated in various biological activities. Studies indicate that it may exhibit cytotoxic effects and has been linked to leukemic transformation in animal models . Additionally, it serves as a chromogenic substrate for arylsulfatases, allowing for the detection of enzyme activity in biological samples . Its presence in urine suggests its potential use as a biomarker for exposure to certain organophosphates.

The synthesis of 4-nitrophenyl sulfate typically involves the sulfonation of 4-nitrophenol with sulfuric acid or chlorosulfonic acid. The general procedure includes:

- Dissolution: Dissolve 4-nitrophenol in concentrated sulfuric acid.

- Reaction: Slowly add chlorosulfonic acid while maintaining a low temperature to control the reaction rate.

- Isolation: After the reaction is complete, neutralize the mixture and extract the product using organic solvents.

- Purification: Purify the crude product through recrystallization or chromatography techniques.

This method allows for the efficient production of 4-nitrophenyl sulfate suitable for laboratory studies .

4-Nitrophenyl sulfate has several applications across different fields:

- Biochemical Research: It is used as a substrate in enzyme assays to study arylsulfatase activity.

- Environmental Monitoring: As a metabolite of parathion, it serves as an indicator of pesticide degradation and exposure.

- Chemical Synthesis: It can be utilized in synthetic organic chemistry for introducing sulfate groups into other compounds.

Due to its role in biological systems and environmental processes, it attracts interest from both researchers and regulatory agencies .

Interaction studies involving 4-nitrophenyl sulfate focus on its biochemical pathways and effects on living organisms. Research indicates that it can induce oxidative stress and alter cellular functions, leading to potential carcinogenic effects . Furthermore, studies on its interactions with enzymes reveal insights into metabolic pathways relevant to drug metabolism and detoxification processes.

Several compounds share structural similarities with 4-nitrophenyl sulfate, primarily due to their aryl sulfate nature or nitro substitutions. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Nitrophenol | Precursor to 4-nitrophenyl sulfate; widely used in dyes. | |

| Phenyl sulfate | Simple aryl sulfate without nitro substitution; used in various chemical syntheses. | |

| Potassium 4-nitrophenyl sulfate | Salt form; often used in laboratory applications for stability. | |

| 2-Nitrophenyl sulfate | Similar structure but with nitro group at the ortho position; studied for different biological activities. |

The uniqueness of 4-nitrophenyl sulfate lies in its specific metabolic role related to organophosphate pesticides and its utility as a substrate for enzymatic studies, distinguishing it from other aryl sulfates and nitrophenol derivatives .

Classical sulfonation methods for synthesizing 4-nitrophenyl sulfate rely on the reaction of p-nitrophenol with sulfur trioxide (SO₃) complexes or chlorosulfonic acid. The pyridine–sulfur trioxide complex (Py·SO₃) is widely used due to its controlled reactivity and ability to minimize over-sulfonation. In this method, p-nitrophenol reacts with Py·SO₃ in anhydrous pyridine at 80–100°C, yielding the potassium salt after neutralization with potassium hydroxide.

An alternative approach involves chlorosulfonic acid (ClSO₃H), where p-nitrophenol is treated with ClSO₃H in dichloromethane or chloroform at 0–5°C. This method requires careful temperature control to prevent nitration side reactions. The crude product is purified via recrystallization from acetone or methanol, achieving yields of 70–85%.

Key reaction conditions:

- Py·SO₃ method: 2.5–7 equivalents of Py·SO₃, 12–24 h reaction time.

- ClSO₃H method: 1:1.2 molar ratio of p-nitrophenol to ClSO₃H, 2–4 h reaction time.

Radiolabeled Synthesis Techniques (S³⁵-Labeled Derivatives)

S³⁵-labeled 4-nitrophenyl sulfate is synthesized using carrier-free H₂S³⁵O₄. The protocol involves converting H₂S³⁵O₄ to S³⁵-labeled chlorosulfonic acid via ion exchange with NaCl, followed by reaction with p-nitrophenol in pyridine. The labeled product is extracted with chilled water and neutralized with barium carbonate to remove excess sulfate ions.

Purification steps:

- Liquid-liquid extraction: Separates unreacted p-nitrophenol using chloroform.

- Crystallization: Yields radiochemically pure S³⁵-labeled 4-nitrophenyl sulfate with >95% isotopic purity.

This method is critical for tracer studies in enzymology, particularly for analyzing sulfatase activity.

Industrial and Laboratory-Scale Production Protocols

Industrial-scale production employs continuous-flow reactors to optimize yield and minimize byproducts. A representative protocol involves:

- Feedstock preparation: p-Nitrophenol (100 kg) and Py·SO₃ (250 kg) dissolved in pyridine.

- Reaction: Conducted at 90°C for 6 h under nitrogen atmosphere.

- Neutralization: Treated with 20% KOH to pH 7–8, followed by vacuum distillation to recover pyridine.

- Crystallization: Crude product recrystallized from ethanol/water (1:3 v/v), yielding 215 kg (82%) of potassium 4-nitrophenyl sulfate.

Laboratory-scale adaptations use smaller batches (1–5 g) with simplified purification. For example, microwave-assisted sulfonation reduces reaction times to 15–45 minutes while maintaining yields >90%.

Comparative data table:

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Reaction Volume | 500–1,000 L | 0.1–1 L |

| Yield | 80–85% | 75–90% |

| Purification Method | Continuous centrifugation | Column chromatography |

| Purity | ≥98% (HPLC) | ≥95% (TLC) |

Research Advancements

Recent studies highlight enzymatic sulfation using aryl sulfotransferases from Desulfitobacterium hafniense, which catalyze sulfate transfer from p-nitrophenyl sulfate to phenolic acceptors. This method avoids harsh reagents but remains limited to niche applications due to enzyme cost.

Arylsulfatase-mediated Hydrolysis

4-Nitrophenyl sulfate serves as a prototypical substrate for arylsulfatase enzymes, which catalyze the hydrolytic cleavage of sulfate ester bonds through sulfur-oxygen bond scission [1] [2]. The enzyme-substrate interaction demonstrates high specificity, with arylsulfatases exhibiting pronounced affinity for this aromatic sulfate ester compared to aliphatic alternatives [2] [5].

The kinetic parameters of various arylsulfatases with 4-nitrophenyl sulfate reveal significant enzymatic diversity across different microbial sources [2] [25]. Aerobacter aerogenes arylsulfatase demonstrates a Michaelis constant of 1.03 millimolar and a catalytic constant of 75.73 micromolar per minute under optimal conditions of pH 7.1 and 37 degrees Celsius [2] [25]. In contrast, Pseudomonas aeruginosa arylsulfatase exhibits substantially higher substrate affinity with a Michaelis constant of 0.105 millimolar, indicating more efficient substrate binding [25].

| Enzyme Source | Km (mM) | Kcat (min⁻¹) | kcat/KM (s⁻¹M⁻¹) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| Aerobacter aerogenes | 1.03 | 75.73 | Not specified | 7.1 | 37 |

| Pseudomonas aeruginosa | 0.105 | Not specified | Not specified | Not specified | Not specified |

| Klebsiella aerogenes | 9.0 | Not specified | Not specified | Not specified | Not specified |

| Sinorhizobium meliloti | Not specified | Not specified | 12 | Not specified | Not specified |

The hydrolysis mechanism involves nucleophilic attack by the formylglycine hydrate residue at the active site, resulting in the formation of a covalent sulfated enzyme intermediate [17] [18]. This transesterification step is followed by elimination of the sulfate group, regenerating the catalytic aldehyde and releasing inorganic sulfate as the final product [18] [22].

Thermal stability studies indicate that most arylsulfatases maintain optimal activity within a narrow temperature range, typically between 35 and 45 degrees Celsius [2] [14]. The enzyme from Aerobacter aerogenes demonstrates maximum activity at 37 degrees Celsius, with rapid denaturation occurring above 40 degrees Celsius [2]. The pH optimum varies among different enzyme sources, with most exhibiting peak activity in the neutral to slightly alkaline range [2] [14].

Sulfotransferase-catalyzed Sulfuryl Group Transfer

4-Nitrophenyl sulfate functions as both a substrate and a sulfuryl group donor in sulfotransferase-catalyzed reactions, demonstrating the compound's versatility in enzymatic sulfur metabolism [7] [8]. Human sulfotransferase 1A1 utilizes 4-nitrophenyl sulfate in an ordered bypass mechanism, where the compound intercepts the enzyme-adenosine diphosphate complex to regenerate adenosine phosphate phosphosulfate [7] [8].

The activation mechanism involves the binding of 4-nitrophenyl sulfate to the enzyme-adenosine diphosphate complex, followed by sulfuryl group transfer to adenosine diphosphate [7]. This process demonstrates apparent ping-pong kinetics when adenosine phosphate phosphosulfate concentrations are maintained at saturating levels [7] [8]. The reaction proceeds through the formation of a ternary complex, with competitive inhibition observed when acceptor molecules compete for the same binding site [7].

Isotopic exchange experiments using sulfur-35 labeled adenosine phosphate phosphosulfate reveal that 4-nitrophenyl sulfate can serve as an alternative sulfuryl donor, with the extent of exchange dependent on the relative concentrations of the competing substrates [7]. At low 4-nitrophenyl sulfate concentrations, the sulfuryl group in the final product originates primarily from adenosine phosphate phosphosulfate, while at higher concentrations, the sulfuryl group derives almost exclusively from 4-nitrophenyl sulfate [7].

The periplasmic arylsulfate sulfotransferase from Escherichia coli represents a distinct class of enzymes that utilize 4-nitrophenyl sulfate as a sulfuryl donor without requiring adenosine phosphate phosphosulfate [9]. This enzyme employs a two-step mechanism involving transient sulfurylation of a histidine residue at position 436, followed by sulfuryl group transfer to phenolic acceptors [9]. The reaction proceeds through the formation of a sulfohistidine intermediate, which serves as the activated sulfuryl donor for subsequent transfer reactions [9].

Mechanistic Insights into Sulfate Ester Cleavage

The hydrolysis of 4-nitrophenyl sulfate proceeds through a nucleophilic substitution mechanism at the sulfur center, characterized by sulfur-oxygen bond cleavage rather than carbon-oxygen bond scission [17] [19]. Theoretical calculations using density functional theory methods indicate that the reaction follows an associative pathway with substantial nucleophile participation in the transition state [3] [19].

Brønsted analysis of Pseudomonas aeruginosa arylsulfatase reveals a beta leaving group value of negative 0.86, consistent with a nucleophilic substitution mechanism at sulfur but substantially lower than the value of negative 1.81 reported for uncatalyzed hydrolysis [17] [19]. This reduction in leaving group dependence reflects the enzymatic stabilization of the transition state through active site interactions [17].

The catalytic mechanism involves the formylglycine residue in its hydrated form, with one of the geminal hydroxyl groups acting as the nucleophile [18] [21] [22]. Crystal structure analysis of Pseudomonas aeruginosa arylsulfatase at 1.3 Angstrom resolution unequivocally demonstrates the presence of formylglycine hydrate as the key catalytic residue [18]. The active site contains a calcium cation that stabilizes the negative charge development during the reaction and anchors the substrate through coordination interactions [18].

| Parameter | Value | Notes |

|---|---|---|

| Absorbance Maximum | 401-405 nm | Peak absorption of 4-nitrophenolate anion |

| Molar Extinction Coefficient | 18,380 L·mol⁻¹·cm⁻¹ | At 401 nm in 10 mM sodium hydroxide |

| Standard pH for Measurement | 10-13 (alkaline) | High pH required for phenolate formation |

| Temperature for Measurement | 25°C | Standard measurement temperature |

| Color Change | Colorless to Yellow | Due to nitrophenolate formation |

The elimination step involves the second geminal hydroxyl group of the formylglycine hydrate, which facilitates sulfate departure through an elimination mechanism rather than direct hydrolysis [17] [19]. Theoretical studies indicate a preference of at least 26 kilocalories per mole for the elimination pathway over alternative substitution mechanisms [17] [19].

Chromogenic Substrate Applications in Enzymatic Assays

4-Nitrophenyl sulfate serves as the standard chromogenic substrate for quantitative determination of arylsulfatase activity in biological samples [4] [11] [29]. The assay principle relies on the liberation of 4-nitrophenol upon enzymatic hydrolysis, which exhibits intense yellow coloration under alkaline conditions with maximum absorbance at 401 nanometers [4] [15] [29].

The spectrophotometric properties of 4-nitrophenol make it ideal for continuous monitoring of enzyme activity [24] [29]. The molar extinction coefficient of 18,380 liters per mole per centimeter at 401 nanometers in 10 millimolar sodium hydroxide provides high sensitivity for product detection [15] [24]. The colorimetric response is linear over a wide concentration range, enabling accurate quantification of enzyme activity [29].

| Buffer System | pH Range | Typical Concentration (mM) | Application |

|---|---|---|---|

| Acetate Buffer | 4.5-6.0 | 50-100 | Acid-optimum sulfatases |

| Tris-HCl Buffer | 7.0-8.5 | 50-100 | Neutral-alkaline sulfatases |

| Citrate Buffer | 3.0-6.0 | 50 | Low pH assays |

| Phosphate Buffer | 6.0-8.0 | 50 | General purpose |

| Maleic Acid Buffer | 5.5-7.0 | 50 | Intermediate pH range |

Standard assay protocols involve incubation of the substrate with enzyme samples in appropriate buffer systems, followed by termination of the reaction with alkaline solution to maximize chromophore formation [29] [31]. The reaction mixture typically contains 1 to 5 millimolar 4-nitrophenyl sulfate in buffer at the enzyme's optimal pH, with incubation temperatures ranging from 25 to 37 degrees Celsius depending on the specific enzyme being assayed [2] [29].

The chromogenic assay has been adapted for high-throughput screening applications using microplate formats [29] [33]. The 96-well microplate methodology enables simultaneous analysis of multiple samples with automated spectrophotometric detection at 410 nanometers [29]. Quality control measures include blank controls containing substrate without enzyme to correct for non-enzymatic hydrolysis, and standard curves using known concentrations of 4-nitrophenol for accurate quantification [29].

Formation as a Parathion Metabolite

4-Nitrophenyl sulfate represents a significant Phase II metabolite in the biotransformation pathway of parathion, a widely used organophosphate insecticide. The formation of this compound occurs through a well-characterized two-step metabolic process that involves both Phase I and Phase II biotransformation reactions.

The initial step involves the hydrolysis of parathion to produce p-nitrophenol (4-nitrophenol), which serves as the immediate precursor for sulfate conjugation. This hydrolysis reaction can occur through both enzymatic and non-enzymatic pathways, with the enzymatic pathway being predominant in biological systems. The p-nitrophenol formed from this reaction then undergoes Phase II conjugation through the action of sulfotransferase enzymes.

The sulfation reaction is catalyzed by phenol sulfotransferase enzymes, which transfer sulfate groups from the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of p-nitrophenol. This conjugation reaction requires cellular energy in the form of adenosine triphosphate and involves specific cofactors including magnesium ions. The reaction exhibits substrate specificity, with different sulfotransferase isoforms showing varying affinities for p-nitrophenol and related phenolic compounds.

Research has demonstrated that the formation of 4-nitrophenyl sulfate follows Michaelis-Menten kinetics, with reported Km values ranging from 0.57 to 5.7 millimolar depending on the enzyme source and experimental conditions. The reaction shows optimal activity at physiological pH values between 7.0 and 7.5, with decreased efficiency at extreme pH conditions.

Animal metabolism studies have consistently shown that 4-nitrophenyl sulfate represents approximately 6% of the total administered parathion dose in rats, making it a quantitatively significant metabolite. The compound is formed rapidly following parathion exposure, with peak concentrations typically observed within 24-48 hours post-administration.

Microbial Degradation Mechanisms

The microbial degradation of 4-nitrophenyl sulfate represents a crucial environmental fate process that determines the compound's persistence and potential accumulation in soil and water systems. Multiple bacterial species have been identified as capable of metabolizing this sulfate ester through the action of arylsulfatase enzymes.

Arylsulfatases constitute a diverse family of enzymes that catalyze the hydrolysis of sulfate ester bonds through nucleophilic attack at the sulfur atom, resulting in S-O bond cleavage. These enzymes are widely distributed among soil microorganisms, including species of Pseudomonas, Bacillus, Sphingomonas, and Arthrobacter. The enzymatic mechanism involves the formation of a covalent enzyme-substrate intermediate, followed by hydrolysis to release the corresponding phenol and inorganic sulfate.

The kinetic parameters for bacterial arylsulfatases acting on 4-nitrophenyl sulfate vary significantly among different microbial species and environmental conditions. Studies have reported Km values ranging from 0.034 to 8.6 millimolar, with corresponding kcat values from 0.705 to 41.1 per second. The enzyme Pseudomonas aeruginosa arylsulfatase demonstrates particularly high activity toward 4-nitrophenyl sulfate, with catalytic efficiency values exceeding 67 liters per millimole per second.

Environmental factors significantly influence the microbial degradation of 4-nitrophenyl sulfate. Optimal degradation occurs under aerobic conditions at pH values between 6.0 and 8.0, with maximum activity typically observed at neutral pH. Temperature effects follow typical enzyme kinetics, with optimal activity at 35-37°C and decreased efficiency at extreme temperatures. Soil moisture content also affects degradation rates, with adequate moisture necessary for microbial activity while waterlogged conditions may limit oxygen availability.

The degradation pathway involves the initial hydrolysis of the sulfate ester bond to yield p-nitrophenol and inorganic sulfate. The released p-nitrophenol can then undergo further biotransformation through nitro group reduction to form p-aminophenol, or through hydroxylation to produce catechol derivatives. These subsequent reactions are catalyzed by different bacterial enzyme systems, including nitroreductases and hydroxylases.

Microbial adaptation to 4-nitrophenyl sulfate occurs through the induction of arylsulfatase enzymes in response to substrate availability. Studies have demonstrated that bacterial populations can develop enhanced degradation capacity following repeated exposure to the compound. This adaptation process involves both enzyme induction and potential genetic modifications that increase degradation efficiency.

The role of bacterial consortia in 4-nitrophenyl sulfate degradation has been investigated, showing that mixed microbial communities often exhibit enhanced degradation capacity compared to individual species. This cooperative metabolism may involve different species specializing in distinct steps of the degradation pathway, resulting in more complete mineralization of the compound.

Persistence in Soil and Water Systems

The environmental persistence of 4-nitrophenyl sulfate in soil and water systems is determined by complex interactions between chemical stability, microbial activity, and environmental conditions. Understanding these factors is essential for predicting the environmental fate and potential accumulation of this compound in natural systems.

In soil systems, 4-nitrophenyl sulfate demonstrates moderate persistence, with half-lives ranging from several days to several weeks depending on soil characteristics and environmental conditions. The compound's stability is influenced by soil pH, with greater stability observed under acidic conditions and more rapid degradation in neutral to alkaline soils. This pH dependence reflects both the chemical stability of the sulfate ester bond and the optimal conditions for microbial arylsulfatase activity.

Soil organic matter content significantly affects the persistence of 4-nitrophenyl sulfate through several mechanisms. Higher organic matter content generally promotes microbial activity and enzyme production, leading to enhanced degradation rates. Additionally, organic matter can provide binding sites that may either protect the compound from degradation or facilitate enzyme-substrate interactions. Studies have shown that soils with organic matter content above 2% demonstrate consistently higher degradation rates compared to mineral soils.

The seasonal variation in 4-nitrophenyl sulfate persistence has been documented in field studies, with faster degradation during warmer months when microbial activity is enhanced. Spring and summer conditions typically result in half-lives of 3-7 days, while winter conditions may extend persistence to 2-3 weeks. This seasonal pattern reflects the temperature dependence of both microbial growth and enzyme activity.

Water system persistence shows different characteristics compared to soil environments. In surface waters, 4-nitrophenyl sulfate generally demonstrates higher stability due to lower microbial densities and reduced enzyme concentrations. However, the compound remains susceptible to biodegradation in waters with high bacterial populations, such as those receiving agricultural runoff or wastewater inputs.

The compound's fate in sediment systems represents an intermediate case between soil and water environments. Sediment-associated 4-nitrophenyl sulfate shows persistence characteristics similar to soil systems when microbial activity is high, but may demonstrate increased stability in anaerobic sediment layers where arylsulfatase activity is limited. The redox conditions in sediments can significantly influence both the compound's chemical stability and the types of microbial processes involved in its degradation.

Groundwater systems generally show the highest persistence for 4-nitrophenyl sulfate due to limited microbial activity and reduced enzyme concentrations. The compound's high water solubility facilitates transport in groundwater systems, potentially leading to widespread distribution before significant degradation occurs. However, the presence of microbial communities in groundwater aquifers can result in slow but measurable degradation over extended time periods.

The influence of co-contaminants on 4-nitrophenyl sulfate persistence has been investigated, showing that the presence of other organic compounds can either enhance or inhibit degradation depending on their effects on microbial communities. Compounds that serve as preferred carbon sources may reduce degradation rates through competitive inhibition, while compounds that stimulate overall microbial activity may enhance degradation.

Climate change impacts on 4-nitrophenyl sulfate persistence are becoming increasingly relevant, as rising temperatures and altered precipitation patterns affect both microbial activity and compound stability. Modeling studies suggest that warming temperatures will generally reduce persistence in temperate regions, while drought conditions may increase persistence by limiting microbial activity.

Human activities significantly influence the persistence of 4-nitrophenyl sulfate in environmental systems. Agricultural practices, including fertilizer application and irrigation, can alter soil microbial communities and affect degradation rates. Urban development and industrial activities may introduce additional stressors that impact microbial communities and alter compound persistence patterns.

The development of bioremediation strategies for 4-nitrophenyl sulfate has focused on enhancing natural degradation processes through bioaugmentation and biostimulation approaches. These strategies involve either introducing specialized microbial strains or providing nutrients to stimulate indigenous microbial communities. Laboratory and field studies have demonstrated the potential effectiveness of these approaches in reducing compound persistence and environmental accumulation.

Long-term monitoring studies have provided valuable insights into the environmental fate of 4-nitrophenyl sulfate, showing that the compound generally does not accumulate to problematic levels in most environmental systems due to effective microbial degradation. However, specific conditions such as low pH, low temperature, or antimicrobial contamination can result in extended persistence and potential accumulation.